n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Description
n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a spirocyclic hydantoin derivative characterized by a 1,3-diazaspiro[4.5]decan-3-yl core and an acetamide side chain substituted with a cyclohexenylethyl group. Its structural analogs, however, exhibit diverse substitutions on the spiro ring, acetamide side chain, and additional functional groups, leading to variations in physicochemical properties and biological activities.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c22-15(19-12-9-14-7-3-1-4-8-14)13-21-16(23)18(20-17(21)24)10-5-2-6-11-18/h7H,1-6,8-13H2,(H,19,22)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSKYJIDDKUREU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Synthesis of the Diazaspirodecane Core: This step involves the formation of the spirocyclic structure through a series of cyclization reactions, often using amines and carbonyl compounds.
Attachment of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the carbonyl groups in the diazaspirodecane core, potentially converting them to alcohols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, ketones
Reduction: Alcohols
Substitution: Various substituted amides
Scientific Research Applications
Enzyme Inhibition
Research has indicated that compounds similar to n-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide exhibit significant enzyme inhibitory properties. For instance, studies on related compounds have shown substantial inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase (AChE), which are critical in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
| Enzyme | Inhibitory Activity | Related Compounds |
|---|---|---|
| α-glucosidase | Significant | Sulfonamides with acetamide moieties |
| Acetylcholinesterase | Moderate | Various derivatives of acetamides |
Anticancer Activity
The compound's structure suggests potential anticancer properties. Similar compounds have been synthesized and screened for cytotoxicity against various cancer cell lines, including Hep G2 (human liver cancer). The results indicated moderate to high cytotoxicity, suggesting that derivatives of this compound could be explored further as anticancer agents .
Neuroprotective Effects
Given the enzyme inhibition profile, there is potential for neuroprotective applications. Compounds that inhibit AChE can help in the management of neurodegenerative diseases by preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing derivatives similar to this compound. The synthesized compounds were characterized using IR and NMR spectroscopy to confirm their structures. Following characterization, biological assays were conducted to evaluate their inhibitory effects on α-glucosidase and AChE .
Case Study 2: Antitumor Evaluation
In another study, a series of compounds derived from acetamides were tested against several cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity against Hep G2 cells, prompting further investigation into their mechanisms of action and potential as therapeutic agents .
Mechanism of Action
The mechanism by which n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
Core Modifications: Spiro Ring Substituents
The 1,3-diazaspiro[4.5]decan-3-yl scaffold is a common feature among analogs. Substituents on the spiro ring influence crystallinity, solubility, and target binding:
Key Insight : Phenyl substitutions at positions 6 or 8 increase melting points, suggesting enhanced crystallinity, while methyl groups may improve metabolic stability .
Acetamide Side Chain Variations
The N-substituent on the acetamide side chain modulates lipophilicity and target interactions:
Key Insight : Fluorinated or halogenated side chains (e.g., trifluoroethyl, dichlorophenethyl) enhance target affinity and stability, making them preferable in drug design .
Additional Functional Moieties
Some analogs incorporate extended functional groups for specialized applications:
Key Insight : Bulky aromatic groups (e.g., pyrazolo-pyridine) or polar moieties (e.g., sulfamoyl) enable target-specific interactions or solubility optimization .
Target-Specific Inhibitors
- Mycobacterial Lpd Inhibition : Compound 5 (N-(2,4-dichlorophenethyl)-2-(8-(2,4-dimethoxybenzoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide) demonstrated potent inhibition of Mycobacterium tuberculosis lipoamide dehydrogenase (Lpd) with a resolved co-crystal structure .
- DDR1 Inhibition : Analogs like 2-(4-oxo-1-phenyl-8-(1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide showed efficacy in preventing fibrosis via DDR1 targeting .
Antimicrobial Activity
Spirohydantoin derivatives with nitro or amino substitutions on benzo[de]isoquinoline-dione exhibited antimicrobial activity against Gram-positive bacteria and fungi .
Discussion: Advantages and Limitations of the Target Compound
- Advantages : The cyclohexenylethyl group in the target compound likely confers high lipophilicity, favoring blood-brain barrier penetration or intracellular targeting.
- Limitations : Its discontinued status may reflect synthetic challenges, poor bioavailability, or inferior efficacy compared to fluorinated or halogenated analogs (e.g., Compound 5 ).
Biological Activity
N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 345.46 g/mol. The IUPAC name is N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide. Its structure features a cyclohexene ring and a diazaspirodecane moiety, contributing to its biological activity.
Research indicates that compounds with similar structural motifs can interact with various biological targets:
- Receptor Binding : The diazaspiro structure has been associated with modulation of opioid receptors and other G-protein coupled receptors (GPCRs), which are crucial for pain management and neuropharmacology .
- Enzyme Inhibition : Compounds in this class have shown potential as inhibitors of glycine transporters (GlyT), which are implicated in pain signaling pathways .
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, suggesting that the compound may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study 1: Opioid Receptor Modulation
In a study examining the pharmacological profile of diazaspiro compounds, this compound demonstrated significant selectivity for mu-opioid receptors over delta and kappa receptors. This selectivity suggests potential applications in pain management with reduced side effects associated with broader opioid receptor activation.
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial activity of structurally similar compounds against various bacterial strains. The results indicated that certain derivatives exhibited substantial antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli. These findings highlight the compound's potential as a lead structure for developing new antibiotics.
Q & A
Q. How to address discrepancies in thermal stability data?
- Methodological Answer :
- Standardized Protocols : Use differential scanning calorimetry (DSC) under nitrogen to measure decomposition temperatures.
- Comparative Studies : Cross-validate with thermogravimetric analysis (TGA) to isolate moisture-sensitive degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
